N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide is a compound that combines the structural features of thiophene and piperazine. Thiophene is a five-membered aromatic ring containing sulfur, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two heterocyclic structures through a carboxamide linkage results in a compound with potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methylpiperazine with a suitable acylating agent to form 4-methylpiperazine-1-carbonyl chloride.
Coupling reaction: The intermediate is then reacted with 2-aminothiophene-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and anti-hypertensive agent.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of thiophene and piperazine structures, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-19-8-10-20(11-9-19)17(22)13-5-2-3-6-14(13)18-16(21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPDRMZHKDHYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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